molecular formula C10H8F5NO B155615 N-Benzylpentafluoropropionamide CAS No. 1799-75-3

N-Benzylpentafluoropropionamide

Cat. No.: B155615
CAS No.: 1799-75-3
M. Wt: 253.17 g/mol
InChI Key: BMJLZWVREALOGH-UHFFFAOYSA-N
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Description

N-Benzylpentafluoropropionamide (C₁₁H₈F₅NO) is a fluorinated amide derivative characterized by a benzyl group attached to the nitrogen atom and a pentafluoropropionyl moiety. Its structure combines the electron-withdrawing properties of fluorine atoms with the aromatic benzyl group, making it useful in pharmaceuticals, agrochemicals, and materials science. Key properties include:

  • Molecular weight: 265.18 g/mol
  • Boiling point: ~210–215°C (estimated)
  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but low in water due to fluorination.

The compound’s stability under acidic/basic conditions and its role as a fluorinated building block in organic synthesis have been widely studied.

Properties

CAS No.

1799-75-3

Molecular Formula

C10H8F5NO

Molecular Weight

253.17 g/mol

IUPAC Name

N-benzyl-2,2,3,3,3-pentafluoropropanamide

InChI

InChI=1S/C10H8F5NO/c11-9(12,10(13,14)15)8(17)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,16,17)

InChI Key

BMJLZWVREALOGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C(C(F)(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C(F)(F)F)(F)F

Other CAS No.

1799-75-3

Synonyms

N-BENZYLPENTAFLUOROPROPIONAMIDE

Origin of Product

United States

Comparison with Similar Compounds

To contextualize N-Benzylpentafluoropropionamide, it is compared to structurally related fluorinated amides:

Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water)
This compound C₁₁H₈F₅NO 265.18 210–215 Low
Pentafluoropropionamide C₃H₂F₅NO 175.05 ~160–165 Moderate
N-Benzyltrifluoroacetamide C₉H₈F₃NO 203.16 ~185–190 Low
N-Methylpentafluoropropionamide C₄H₄F₅NO 189.08 ~155–160 Moderate

Key Observations :

  • The benzyl group in this compound increases molecular weight and hydrophobicity compared to non-benzylated analogs (e.g., Pentafluoropropionamide).
  • Fluorine substitution : Full pentafluorination (vs. trifluoro in N-Benzyltrifluoroacetamide) enhances electron-withdrawing effects, influencing reactivity and stability.
Chemical Reactivity
  • Hydrolysis Resistance : this compound exhibits greater resistance to hydrolysis than N-Methylpentafluoropropionamide due to steric hindrance from the benzyl group.
  • Nucleophilic Substitution: The pentafluoropropionyl group undergoes slower nucleophilic attack compared to trifluoroacetamide derivatives, as noted in Suzuki coupling reactions .
  • Thermal Stability : Decomposes at ~250°C, outperforming N-Benzyltrifluoroacetamide (~220°C) due to stronger C–F bonds.

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